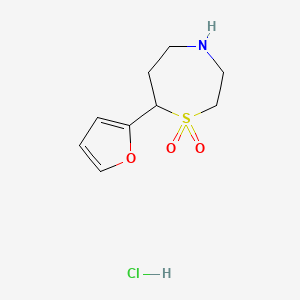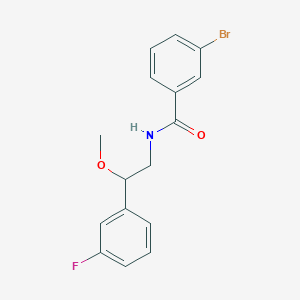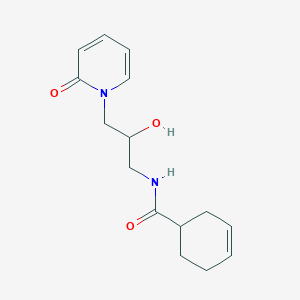
(3-(Tert-butylthio)pyrrolidin-1-yl)(furan-3-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of pyrrolidine derivatives, which includes(3-(Tert-butylthio)pyrrolidin-1-yl)(furan-3-yl)methanone, often involves the 1,3-dipolar cycloaddition between a 1,3-dipole and a dipolarophile . The regio- and stereoselectivity of the reaction are determined by the nature of the 1,3-dipole and the dipolarophile . Molecular Structure Analysis
The pyrrolidine ring, a key component of(3-(Tert-butylthio)pyrrolidin-1-yl)(furan-3-yl)methanone, is a five-membered nitrogen heterocycle . The saturated scaffold of the pyrrolidine ring allows efficient exploration of the pharmacophore space due to sp3-hybridization . It also contributes to the stereochemistry of the molecule and increases three-dimensional (3D) coverage due to the non-planarity of the ring . Chemical Reactions Analysis
The pyrrolidine ring in(3-(Tert-butylthio)pyrrolidin-1-yl)(furan-3-yl)methanone can be synthesized from different cyclic or acyclic precursors, or functionalized if the pyrrolidine ring is preformed . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .
Wissenschaftliche Forschungsanwendungen
Synthesis Techniques
- Polysubstituted Furans Synthesis : A novel catalyst-free, one-pot synthesis method for polysubstituted furans has been developed. This technique uses a multicomponent reaction involving similar compounds and achieves efficient synthesis (Damavandi, Sandaroos, & Pashirzad, 2012).
- One-Pot Synthesis Approach : An efficient one-pot synthetic procedure for similar pyrrole derivatives, highlighting the economical synthesis of such compounds, has been established (Kaur & Kumar, 2018).
Chemical Structure and Interactions
- 3-Methylthio-Substituted Derivatives Synthesis : The synthesis of 3-methylthio-substituted furans, pyrroles, and related derivatives has been described, offering insights into the synthesis process and structural modifications of similar compounds (Yin et al., 2008).
- Planarity of Substituted Pyrrole and Furan Rings : A study on the planarity of substituted pyrrole and furan rings in similar chemical structures provides insights into the structural characteristics of these compounds (Dazie et al., 2017).
Biological Applications and Evaluations
- Biological Evaluation of Derivatives : Synthesized pyrazoline and pyridinyl methanone derivatives, including compounds with furan elements, have been evaluated for antiinflammatory and antibacterial activities, showcasing the potential biological applications of similar compounds (Ravula et al., 2016).
- Antimicrobial Activities : Organotin(IV) complexes of semicarbazone and thiosemicarbazones derived from similar compounds have been synthesized and tested for antimicrobial activities, highlighting the potential drug applications of these derivatives (Singh, Singh, & Bhanuka, 2016).
Material Science and Chemistry
- Conducting Organic Copolymers : Research on the synthesis and electrochemical polymerization of derivatives, including furan and pyrrole compounds, sheds light on the development of electronically conducting organic copolymers, significant for material science applications (Schweiger et al., 2000).
Zukünftige Richtungen
The pyrrolidine ring, a key component of (3-(Tert-butylthio)pyrrolidin-1-yl)(furan-3-yl)methanone, is a versatile scaffold for novel biologically active compounds . The development of clinically active drugs relies increasingly on the use of heterocyclic scaffolds, many of which contain nitrogen . This suggests that (3-(Tert-butylthio)pyrrolidin-1-yl)(furan-3-yl)methanone and similar compounds could have significant potential in future drug discovery efforts .
Wirkmechanismus
Target of Action
It’s worth noting that compounds containing the pyrrolidine ring, such as this one, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Mode of Action
The pyrrolidine ring in the compound contributes to the stereochemistry of the molecule and increases three-dimensional coverage due to the non-planarity of the ring . This could potentially influence its interaction with its targets.
Biochemical Pathways
Indole derivatives, which share some structural similarities with this compound, have been found to possess various biological activities, affecting a wide range of pathways .
Pharmacokinetics
The pyrrolidine ring in the compound could potentially influence its pharmacokinetic profile .
Result of Action
Eigenschaften
IUPAC Name |
(3-tert-butylsulfanylpyrrolidin-1-yl)-(furan-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2S/c1-13(2,3)17-11-4-6-14(8-11)12(15)10-5-7-16-9-10/h5,7,9,11H,4,6,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQZZFPFIODGKSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)SC1CCN(C1)C(=O)C2=COC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(Tert-butylthio)pyrrolidin-1-yl)(furan-3-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-(4-fluorophenyl)sulfonylpropanamide](/img/structure/B2997463.png)


![6-oxo-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1,6-dihydropyridine-3-carboxamide](/img/structure/B2997469.png)
![N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-chlorobenzamide](/img/structure/B2997470.png)
![1-Methyl-6-prop-2-ynylpyrrolo[2,3-c]pyridin-7-one](/img/structure/B2997471.png)

![N-{8-bromoimidazo[1,2-a]pyridin-3-yl}-2-chloropyridine-3-carboxamide](/img/structure/B2997473.png)
![3-{3-[4-(benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}-1-ethyl-6-fluoroquinolin-4(1H)-one](/img/structure/B2997476.png)
![N-(2-(4-(6-ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)ethyl)-3-nitrobenzamide hydrochloride](/img/structure/B2997478.png)

![2-Chloro-N-[2-(2,3-dihydro-1,4-benzodioxin-3-yl)ethyl]acetamide](/img/structure/B2997482.png)
